(2-bromophenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-bromophenyl)-[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3O/c23-20-9-5-4-8-19(20)22(27)25-13-10-17(11-14-25)16-26-15-12-24-21(26)18-6-2-1-3-7-18/h1-9,12,15,17H,10-11,13-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWGIPDDQAEOQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)C(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core imidazole ring. One common approach is the reaction of 2-phenyl-1H-imidazole with 4-piperidinemethanol under suitable conditions to form the intermediate piperidinylmethyl derivative. Subsequent bromination and further functionalization steps lead to the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale synthesis. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the bromophenyl group to a more oxidized state.
Reduction: : Reducing the imidazole ring or other functional groups.
Substitution: : Replacing the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst.
Substitution: : Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Oxidation: : Bromophenyl derivatives with higher oxidation states.
Reduction: : Reduced imidazole derivatives or other reduced functional groups.
Substitution: : A variety of substituted phenyl or imidazole derivatives.
Scientific Research Applications
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Studying its interaction with biological targets and pathways.
Medicine: : Investigating its potential as a therapeutic agent for various diseases.
Industry: : Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes, receptors, or other proteins, leading to a cascade of biochemical reactions. Understanding the molecular pathways involved is crucial for elucidating its mechanism of action.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
Table 1: Structural Comparison of Key Analogs
Key Observations:
- Halogen vs.
- Substituent Position : The para-bromophenyl in ’s compound allows for planar molecular stacking, while the ortho-bromine in the target compound may introduce steric hindrance, affecting receptor binding .
- Heterocyclic Diversity: Piperidine (target) vs. pyrrolidinone () alters ring basicity and conformational flexibility, influencing solubility and target engagement .
Key Observations:
- Coupling Efficiency : achieved 67% yield using HBTU, suggesting the target compound’s synthesis may require optimization for similar efficiency .
Table 3: Functional and Physical Properties
Key Observations:
- Bromine Impact : The target compound’s bromine may improve binding via halogen bonds but reduce solubility compared to ’s CF₃-containing analog .
- Piperidine vs. Pyrrolidinone: The piperidine in the target compound offers basicity (pKₐ ~10) for ionizable interactions, whereas pyrrolidinone () provides hydrogen-bonding sites .
- Biological Targets : Imidazole-piperidine hybrids (e.g., ) show dual receptor activity, suggesting the target compound could be optimized for similar multi-target applications .
Biological Activity
The compound (2-bromophenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone , commonly referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 415.37 g/mol. The structure features a 2-bromo substituent on the phenyl ring, which may influence its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Studies have shown that imidazole derivatives, particularly those related to this compound, can inhibit tumor growth by targeting specific kinases involved in cancer progression. For instance, compounds with similar structures have demonstrated efficacy against BRAF(V600E) and EGFR pathways .
- Antimicrobial Properties : The piperidine moiety in the compound is associated with antibacterial and antifungal activities. Research on related piperidine derivatives has revealed significant inhibition against both Gram-positive and Gram-negative bacteria .
- CNS Activity : Some derivatives of imidazole and piperidine are known for their anxiolytic and sedative effects. The presence of the imidazole ring may contribute to these central nervous system (CNS) effects, making it a candidate for further investigation in anxiety and depression treatments .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl and imidazole rings significantly impact the biological activity of the compound. Key observations include:
- Bromo Substitution : The presence of bromine at the 2-position enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.
- Piperidine Ring Modifications : Variations in substituents on the piperidine ring have been shown to alter antibacterial potency, with electron-donating groups generally enhancing activity against bacterial strains .
Case Study 1: Antitumor Efficacy
In a study involving various imidazole derivatives, one compound structurally similar to our target was tested against human cancer cell lines. It exhibited over 70% inhibition of cell proliferation at concentrations as low as 10 µM, indicating strong potential as an anticancer agent .
Case Study 2: Antimicrobial Screening
A series of piperidine derivatives were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects with Minimum Inhibitory Concentrations (MICs) ranging from 16 to 32 µg/mL, suggesting its potential utility as an antimicrobial agent .
Q & A
Q. What synthetic routes are recommended for the preparation of (2-bromophenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone, and how can reaction yields be optimized?
- Methodological Answer : A multi-step synthesis involving nucleophilic substitution and coupling reactions is commonly used. For example, intermediate piperidine derivatives can be functionalized via alkylation using reagents like 2-phenylimidazole, followed by coupling with 2-bromobenzoyl chloride. Reaction optimization includes:
- Using anhydrous THF as a solvent for imidazole alkylation to minimize side reactions .
- Employing tert-butyllithium at low temperatures (−78°C) for lithiation of imidazole rings to enhance regioselectivity .
- Purification via flash column chromatography (hexane:ethyl acetate gradients) or recrystallization (water/methanol) to achieve >75% yields .
Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR : Use H and C NMR to confirm regiochemistry. For instance, imidazole protons typically appear as singlets at δ 7.2–7.8 ppm, while piperidine protons show multiplet signals around δ 3.0–4.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) can verify molecular weight (expected [M+H]+ ~465.1 g/mol based on structural analogs) .
- HPLC : Reverse-phase HPLC (C18 column, methanol:buffer mobile phase) with UV detection at 254 nm ensures purity (>95%) .
Q. What are the critical steps in designing a biological assay to evaluate this compound’s antifungal activity?
- Methodological Answer :
- Strain Selection : Test against Candida albicans and Aspergillus fumigatus due to their clinical relevance. Use microbroth dilution assays (CLSI M27/M38 guidelines) to determine minimum inhibitory concentrations (MICs) .
- Controls : Include fluconazole as a positive control and solvent-only (DMSO) as a negative control.
- Data Analysis : Compare MIC values with structural analogs (e.g., miconazole derivatives) to assess potency trends .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s metabolic stability without compromising antifungal activity?
- Methodological Answer :
- Piperidine Substituents : Introduce electron-withdrawing groups (e.g., -CF) at the 4-position of piperidine to reduce cytochrome P450-mediated oxidation .
- Imidazole Optimization : Replace the 2-phenyl group with a 2,4-dichlorophenyl moiety to improve binding to fungal lanosterol 14α-demethylase, as seen in ketoconazole analogs .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .
Q. What strategies resolve contradictions in NMR data, such as unexpected splitting patterns or missing peaks?
- Methodological Answer :
- Dynamic Effects : Check for restricted rotation in the piperidine ring using variable-temperature NMR (e.g., 25–60°C) to observe coalescence of split signals .
- Impurity Analysis : Compare experimental spectra with computational predictions (DFT-based NMR simulations) to identify minor impurities or tautomeric forms .
Q. How does the compound’s conformational flexibility impact its binding to biological targets?
- Methodological Answer :
- X-ray Crystallography : Determine crystal structure to analyze dihedral angles between the imidazole, piperidine, and bromophenyl moieties. For example, imidazole-phenyl dihedral angles >30° may reduce steric hindrance in target binding .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with CYP51) over 100 ns to identify stable binding poses influenced by piperidine ring puckering .
Q. What experimental design considerations mitigate sample degradation during long-term stability studies?
- Methodological Answer :
- Storage Conditions : Store samples at −20°C under nitrogen to prevent oxidation. Avoid repeated freeze-thaw cycles .
- Matrix Stabilization : Add antioxidants (e.g., 0.1% BHT) or chelating agents (e.g., EDTA) to aqueous solutions to inhibit radical-mediated degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
